molecular formula C28H29Cl2NO5 B11636490 Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11636490
M. Wt: 530.4 g/mol
InChI Key: VNYHQUVGWFGFMS-UHFFFAOYSA-N
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Description

Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple aromatic rings, methoxy groups, and a quinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups makes it a versatile tool for probing biological systems.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the 3,4-dimethoxyphenyl group, which may result in different biological activity.

    Ethyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester, potentially affecting its pharmacokinetic properties.

Uniqueness

The uniqueness of Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H29Cl2NO5

Molecular Weight

530.4 g/mol

IUPAC Name

propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29Cl2NO5/c1-5-10-36-28(33)25-15(2)31-21-12-18(16-7-9-23(34-3)24(14-16)35-4)13-22(32)27(21)26(25)17-6-8-19(29)20(30)11-17/h6-9,11,14,18,26,31H,5,10,12-13H2,1-4H3

InChI Key

VNYHQUVGWFGFMS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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